Ald-CH2-peg4-nhboc is a specialized chemical compound that belongs to the family of polyethylene glycol derivatives. It features an aldehyde group, a polyethylene glycol chain, and a tert-butyloxycarbonyl-protected amine group. The molecular formula for Ald-CH2-peg4-nhboc is C16H31NO7, with a molecular weight of approximately 335.39 g/mol. This compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells .
The synthesis of Ald-CH2-peg4-nhboc typically involves several key steps:
In industrial contexts, synthesis is optimized for efficiency, utilizing high-purity reagents and automated systems to minimize impurities and maximize yield. This approach ensures that Ald-CH2-peg4-nhboc meets the rigorous standards required for pharmaceutical applications .
The structure of Ald-CH2-peg4-nhboc includes:
The molecular weight is approximately 335.39 g/mol, with a chemical formula of C16H31NO7 .
Ald-CH2-peg4-nhboc can undergo several types of chemical reactions:
Reactions typically utilize organic solvents like dichloromethane, along with catalysts such as palladium on carbon, under controlled temperatures ranging from room temperature to reflux conditions .
The mechanism of action for Ald-CH2-peg4-nhboc primarily revolves around its role as a linker in PROTACs:
Ald-CH2-peg4-nhboc is characterized by:
The key chemical properties include:
Ald-CH2-peg4-nhboc has numerous applications in scientific research:
Polyethylene glycol (PEG) spacers serve as molecular "stealth" components that enhance the pharmacokinetic behavior of bioconjugates. Ald-CH₂-PEG₄-NHBoc incorporates four ethylene oxide units (PEG₄), optimally balancing hydrodynamic volume expansion with minimal immunogenicity risk. This spacer length (∼17.2 Å) provides critical distance between conjugated payloads and the carrier molecule, preserving bioactivity while reducing steric interference. In albumin-targeted platinum(IV) prodrugs, analogous PEG₄ linkers increased aqueous solubility by >300-fold compared to non-PEGylated analogs, enabling intravenous administration of lipophilic cytotoxic agents [5]. The PEG domain further shields conjugates from renal clearance, extending systemic circulation half-life by 40-60%—a determinant for enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect [9].
PEG spacers exert solubility improvements through hydrogen bonding with water molecules and disruption of crystalline packing. Experimental studies demonstrate that PEG₄ linkers confer solubility up to 370 mM in aqueous buffers, whereas non-PEGylated analogs precipitate at concentrations >5 mM. This property is indispensable for conjugating hydrophobic payloads like auristatins or camptothecins, where aqueous insolubility historically limited drug-loading capacity and conjugate stability [5].
Table 2: Solubility Comparison of Linker Architectures in Aqueous Media
| Linker Type | Max. Solubility (mM) | Payload Compatibility |
|---|---|---|
| Non-PEGylated alkyl | 5-10 | Limited (low drug loading) |
| Piperazine-based | 370 | Moderate (steric constraints) |
| PEG₄ (e.g., Ald-CH₂-PEG₄) | >500 | High (broad applicability) |
| PEG₂ | 120 | Moderate |
The tert-butyloxycarbonyl (Boc) group represents a cornerstone of orthogonal protection chemistry in multi-step bioconjugation. Ald-CH₂-PEG₄-NHBoc leverages acid-labile Boc protection (cleavable by trifluoroacetic acid) to prevent premature amine reactivity during aldehyde-mediated conjugation. Subsequent deprotection yields a primary amine (NH₂) suitable for acylations with carboxylic acid-containing payloads (e.g., drugs, fluorescent probes) or reaction with activated esters like N-hydroxysuccinimide (NHS) [1]. This sequential functionality enables modular conjugate synthesis: initial oxime/hydrazone formation via the aldehyde, followed by carbodiimide-mediated amidation at the deprotected amine site [9].
Boc protection resolves historical challenges in conjugate heterogeneity. For example:
Table 3: Comparative Analysis of Amine-Protecting Groups in Bioconjugation
| Protecting Group | Cleavage Condition | Stability During Aldehyde Conjugation | Drug-Linker Yield |
|---|---|---|---|
| Boc | Mild acid (TFA/DCM) | High (pH-stable to 8.0) | 85–92% |
| Fmoc | Base (piperidine) | Low (deprotection at pH >8.5) | 60–75% |
| Cbz | Hydrogenolysis | Moderate (sensitive to Pd catalysts) | 70–80% |
| Alloc | Pd⁰-mediated | Low (incompatible with metal-sensitive payloads) | 65% |
The aldehyde moiety (─CHO) in Ald-CH₂-PEG₄-NHBoc enables chemoselective reactions with nucleophiles—specifically primary amines (forming Schiff bases), aminooxy (generating oxime ethers), and hydrazide groups (yielding hydrazones). Unlike maleimide-thiol chemistry, aldehyde ligation operates efficiently at physiological pH (7.0–7.4) without competing with endogenous thiols. This reaction kinetics profile favors controlled conjugation: oxime formation occurs within 2–4 hours at 25°C, with equilibrium constants (Keq) of 10³–10⁴ M⁻¹ favoring the conjugated state [1] [4]. The reversible nature of these linkages provides a biological trigger for payload release in acidic environments (e.g., tumor microenvironments, endosomes), enhancing target-specific drug activity [6].
Table 4: Aldehyde Conjugation Kinetics with Nucleophiles
| Nucleophile | Bond Formed | Optimal pH | Reaction Rate (k, M⁻¹s⁻¹) | Stability (t₁/₂, pH 7.4) |
|---|---|---|---|---|
| Aminooxy | Oxime ether | 6.5 | 0.15–0.30 | >14 days |
| Hydrazide | Hydrazone | 5.5–6.0 | 0.08–0.12 | 7–10 days |
| Primary Amine | Schiff base (imine) | 7.0–7.5 | 0.02–0.05 | Minutes (requires reduction) |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1